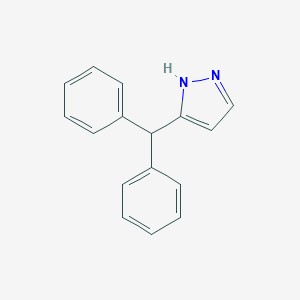
3-(Ciclopentoxi)-4-metoxifenilacetonitrilo
Descripción general
Descripción
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is an organic compound with a unique structure that includes a cyclopentyloxy group and a methoxy group attached to a phenylacetonitrile backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a cyclopentyl compound in the presence of a carbonate salt and a suitable solvent . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Substitution reactions often require strong bases or acids as catalysts, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, aldehydes, and substituted phenylacetonitriles.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of tumor necrosis factor-alpha (TNF-α) production, which plays a role in inflammatory responses . The molecular targets and pathways involved include the modulation of cytokine production and signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid: This compound shares a similar structural motif but includes a cyclohexane ring.
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanol: This compound has a hydroxyl group instead of a nitrile group.
Uniqueness
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Propiedades
IUPAC Name |
2-(3-cyclopentyloxy-4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-16-13-7-6-11(8-9-15)10-14(13)17-12-4-2-3-5-12/h6-7,10,12H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIFVFCAXJUKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)




![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)





